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molecular formula C23H23N5OS B8650295 2-(1-methyl-5-(7-(2-methyl-1H-indol-5-ylamino)thieno[3,2-b]pyridin-2-yl)-1H-imidazol-2-yl)propan-2-ol

2-(1-methyl-5-(7-(2-methyl-1H-indol-5-ylamino)thieno[3,2-b]pyridin-2-yl)-1H-imidazol-2-yl)propan-2-ol

Cat. No. B8650295
M. Wt: 417.5 g/mol
InChI Key: ITHPZCHUSPZNMZ-UHFFFAOYSA-N
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Patent
US06492383B1

Procedure details

2-[5-(7-Chloro-thieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl]-propan-2-ol (190 mg, 0.62 mmol) and 2-methyl-5-aminoindole (108 mg, 0.714 mmol) were dissolved in 3 mL of t-butyl alcohol and 3 mL of dichloroethane and the solution was heated to 85° C. After allowing the reaction to go dry overnight solvent was added along with an additional 45 mg of the indole an the solution was heated an additional 18 hours. Chromatography of the residue with 20% methanol:methylene chloride afforded 166 mg (66%) of 2-{1-methyl-5-[7-(2-methyl-1H-indol-5-ylamino)-thieno[3,2-b]pyridin-2-yl]-1H-imidazol-2-yl}-propan-2-ol. 1H NMR (400 MHz, CD3OD) δ8.17 (d, 1H), 7.51 (s, 1H), 7.44 (s, 1H), 7.40 (d, 1H), 7.02 (d, 1H), 6.84 (s, 1H), 6.20 (s, 1H), 3.33 (s, 3H), 2.44 (s, 3H), 1.64 (s, 6H). LC-MS: 418, 419 (MH+); HPLC RT: 3.98 min.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]3[N:15]([CH3:16])[C:14]([C:17]([OH:20])([CH3:19])[CH3:18])=[N:13][CH:12]=3)[S:10][C:3]=12.[CH3:21][C:22]1[NH:23][C:24]2[C:29]([CH:30]=1)=[CH:28][C:27]([NH2:31])=[CH:26][CH:25]=2.ClC(Cl)C>C(O)(C)(C)C>[CH3:16][N:15]1[C:11]([C:9]2[S:10][C:3]3[C:4](=[N:5][CH:6]=[CH:7][C:2]=3[NH:31][C:27]3[CH:28]=[C:29]4[C:24](=[CH:25][CH:26]=3)[NH:23][C:22]([CH3:21])=[CH:30]4)[CH:8]=2)=[CH:12][N:13]=[C:14]1[C:17]([OH:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C2=CN=C(N2C)C(C)(C)O
Name
Quantity
108 mg
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to go dry overnight solvent
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added along with an additional 45 mg of the indole an the solution
TEMPERATURE
Type
TEMPERATURE
Details
was heated an additional 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1C1=CC2=NC=CC(=C2S1)NC=1C=C2C=C(NC2=CC1)C)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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